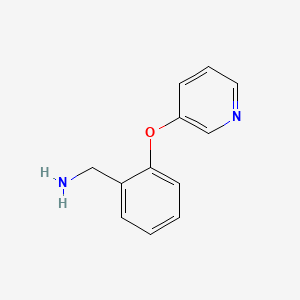
2-(3-Pyridinyloxy)benzenemethanamine
Cat. No. B8364409
Key on ui cas rn:
869943-11-3
M. Wt: 200.24 g/mol
InChI Key: ZTCDTHVFNJFBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07709469B2
Procedure details


To a solution of Example 94A (4.28 g, 21.84 mmol) in 7N NH3 in methanol (200 ml) was added Raney nickel (12 g) under argon atmosphere. The reaction mixture was kept on a shaker under 60 psi H2 atmosphere. After 6 hours at room temperature, the reaction mixture was filtered through a micro pore filter and concentrated to give the title compound. MS (ESI+) m/z 201 (M+H)+.



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])[CH:2]=1>N.CO.[Ni]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[CH2:10][NH2:11])[CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.28 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)OC1=C(C#N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through a micro pore
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

